molecular formula C₂₅H₃₁N₃O₄ B1662706 Alpertine CAS No. 27076-46-6

Alpertine

Cat. No. B1662706
CAS RN: 27076-46-6
M. Wt: 437.5 g/mol
InChI Key: RXAVJRAUFOPBOO-UHFFFAOYSA-N
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Description

Alpertine is a naturally occurring alkaloid that has been found to have potential therapeutic applications due to its unique biochemical and physiological effects. The synthesis of alpertine has been a topic of interest for researchers due to its complex structure and potential therapeutic benefits. In

Scientific Research Applications

Neurobiology and Mental Health

Acetyl-L-carnitine (ALC) has been studied for its role in brain energy and phospholipid metabolism, cellular macromolecules regulation, synaptic morphology, and neurotransmission. Its potential benefits in conditions like major depressive disorders and Alzheimer's disease have been noted, particularly relevant in the geriatric population (Pettegrew, Levine, & McClure, 2000).

Neuroprotection and Neuropathy

ALC has been effective in preventing and treating chemotherapy-induced painful peripheral neuropathy. Studies show it prevents the development of pain and has a long-lasting effect even after treatment discontinuation (Flatters, Xiao, & Bennett, 2006).

Antioxidant and Radioprotection

ALC demonstrates antioxidant properties, notably against gamma-irradiation-induced oxidative damage in liver and lung tissues. It increases activities of enzymes like superoxide dismutase and glutathione peroxidase, indicating its potential as a protective agent against radiation-induced organ toxicity (Mansour, 2006).

Cardioprotection

Research shows ALC's efficacy in protecting cardiomyocytes from oxidative stress, mitochondrial dysfunction, and apoptosis, particularly in cases of aluminum phosphide poisoning. This indicates its role in enhancing mitochondrial function and protecting against toxins (Baghaei et al., 2016).

Male Infertility

ALC plays a crucial role in sperm metabolism and maturation, relating to sperm motility and having antioxidant properties. Studies support its use in improving sperm concentration and total counts in men with astheno- or oligoasthenozoospermia, although more research is needed for conclusive evidence (Agarwal & Said, 2004).

Aging and Cognitive Function

ALC has been compared with L-carnitine in their effects on aging, showing similar improvements in ambulatory activity in old rats. However, ALC was more effective in decreasing oxidative damage in the old rat brain, suggesting its better suitability as a dietary supplement for aging-related cognitive decline (Liu et al., 2004).

Gene Expression Modulation

Studies have shown ALC's role in modulating gene expression in various organisms, indicating its neuroprotective and neuromodulative capabilities. This includes positive modulation of genes coding for functions that have a lasting effect on the invertebrate nervous system, suggesting its potential in treating neural disorders (Federighi et al., 2013).

properties

IUPAC Name

ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-4-32-25(29)24-19(20-16-22(30-2)23(31-3)17-21(20)26-24)10-11-27-12-14-28(15-13-27)18-8-6-5-7-9-18/h5-9,16-17,26H,4,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVJRAUFOPBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181538
Record name Alpertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpertine

CAS RN

27076-46-6
Record name Alpertine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027076466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYT38QTB4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Thurkauf, J Yuan, N Chen, JWF Wasley… - Journal of medicinal …, 1995 - ACS Publications
A series of l-phenyl-3-(aminomethyl) pyrroles were prepared in two steps from aniline and their affinities for D2, D3, and D4 dopamine receptor subtypes determined. A 15-fold …
Number of citations: 63 pubs.acs.org
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com
JM Schweinfurth, GN Boger, PJ Feustel - Head & neck, 2001 - Wiley Online Library
Background The presentation and definitive surgical treatment of head and neck malignancies have varying impact on postoperative recovery and return of swallowing function, which …
Number of citations: 60 onlinelibrary.wiley.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
G Lanzoni - books.google.com
S atque apud Magnates æftimatiffimam, nec non à Prudentibus dilectam fciétiam exornandam, atque colendam plurimę olim furexerunt Accademię, multæ apertæ fuerunt Paleftræ, …
Number of citations: 2 books.google.com
沈再威, 楊進木 - 2003 - ir.nctu.edu.tw
針對已知結構的蛋白質,應用虛擬藥物篩選的工具在化合物資料庫中尋找潛在的抑制劑,是目前電腦輔助藥物設計廣為使用的方法之一.其目的在於有效地縮短尋找潛在抑制劑的時間,並減低實驗…
Number of citations: 0 ir.nctu.edu.tw

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